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molecular formula C12H14FN3O B1457223 4-((2-cyanopropan-2-yl)amino)-2-fluoro-N-methylbenzamide CAS No. 915087-32-0

4-((2-cyanopropan-2-yl)amino)-2-fluoro-N-methylbenzamide

Cat. No. B1457223
M. Wt: 235.26 g/mol
InChI Key: FUBVMSRDTICINT-UHFFFAOYSA-N
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Patent
US08809550B2

Procedure details

N-methyl-2-fluoro-4-aminobenzamide 4a (1.68 g, 10 mmol) was added a TMS-CN (4.93 g 50 mmol) solution in acetone (30 mL). The reaction mixture was stirred at 80° C. for 12 h, then concentrated in vacuo. The residue was diluted with water (50 mL). The suspension was extracted with ethyl acetate (3×30 mL). Combined organic layers were washed with brine (3×50 mL), dried (MgSO4) and concentrated in vacuo to dryness. The resulting residue was triturated with a mixed solvent of hexanes and ethylether (20 mL-20 mL). The solid was collected by filtration, affording the title compound 6b (1.8 g, 79% yield). MS (ES-API Negative): 234 (M−H)−.
Quantity
1.68 g
Type
reactant
Reaction Step One
Quantity
4.93 g
Type
reactant
Reaction Step One
Quantity
30 mL
Type
reactant
Reaction Step One
Yield
79%

Identifiers

REACTION_CXSMILES
[NH2:1][C:2]1[CH:11]=[CH:10][C:5]([C:6]([NH:8][CH3:9])=[O:7])=[C:4]([F:12])[CH:3]=1.[Si]([C:17]#[N:18])(C)(C)C.[CH3:19][C:20]([CH3:22])=O>>[C:17]([C:20]([NH:1][C:2]1[CH:11]=[CH:10][C:5]([C:6]([NH:8][CH3:9])=[O:7])=[C:4]([F:12])[CH:3]=1)([CH3:22])[CH3:19])#[N:18]

Inputs

Step One
Name
Quantity
1.68 g
Type
reactant
Smiles
NC1=CC(=C(C(=O)NC)C=C1)F
Name
Quantity
4.93 g
Type
reactant
Smiles
[Si](C)(C)(C)C#N
Name
Quantity
30 mL
Type
reactant
Smiles
CC(=O)C

Conditions

Temperature
Control Type
UNSPECIFIED
Setpoint
80 °C
Stirring
Type
CUSTOM
Details
The reaction mixture was stirred at 80° C. for 12 h
Rate
UNSPECIFIED
RPM
0
Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

CONCENTRATION
Type
CONCENTRATION
Details
concentrated in vacuo
ADDITION
Type
ADDITION
Details
The residue was diluted with water (50 mL)
EXTRACTION
Type
EXTRACTION
Details
The suspension was extracted with ethyl acetate (3×30 mL)
WASH
Type
WASH
Details
Combined organic layers were washed with brine (3×50 mL)
DRY_WITH_MATERIAL
Type
DRY_WITH_MATERIAL
Details
dried (MgSO4)
CONCENTRATION
Type
CONCENTRATION
Details
concentrated in vacuo to dryness
CUSTOM
Type
CUSTOM
Details
The resulting residue was triturated with a mixed solvent of hexanes and ethylether (20 mL-20 mL)
FILTRATION
Type
FILTRATION
Details
The solid was collected by filtration

Outcomes

Product
Details
Reaction Time
12 h
Name
Type
product
Smiles
C(#N)C(C)(C)NC1=CC(=C(C(=O)NC)C=C1)F
Measurements
Type Value Analysis
AMOUNT: MASS 1.8 g
YIELD: PERCENTYIELD 79%

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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